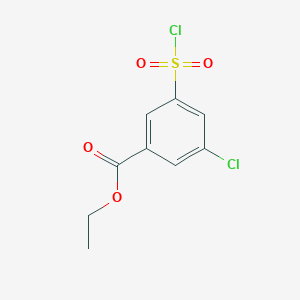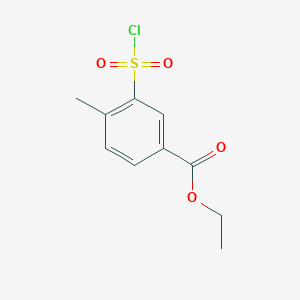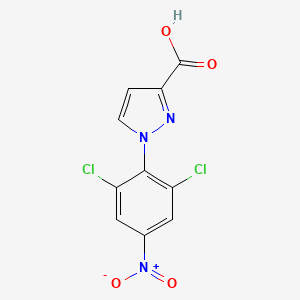
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
Overview
Description
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 1155084-48-2 . Its molecular weight is 283.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 . This code represents the compound’s molecular structure.Scientific Research Applications
Binding Studies and Inhibition of Water Transport
The binding of chloromercuribenzenesulfonate, a compound related to Ethyl 3-chloro-5-(chlorosulfonyl)benzoate, to membrane proteins in human erythrocytes has been explored. This interaction correlates with the inhibition of water transport, suggesting potential applications in understanding and manipulating cellular water transport mechanisms (Benga, Popescu, Pop, & Holmes, 1986).
Catalysis and Synthesis
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate-related compounds have been used as efficient catalysts in the synthesis of various organic molecules. For instance, 1,3,5-Tris(hydrogensulfato) benzene, prepared through reactions involving chlorosulfonic acid, facilitates the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the role of such compounds in organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Photostimulated Reactions
Research on photostimulated reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate shows the potential for creating reduced products and cyclized reduced products in high yields. This highlights the use of Ethyl 3-chloro-5-(chlorosulfonyl)benzoate-related compounds in photochemical synthesis and modification of organic molecules (Vaillard, Postigo, & Rossi, 2004).
Microbial Degradation
Studies on the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, demonstrate the environmental and bioremediation applications of Ethyl 3-chloro-5-(chlorosulfonyl)benzoate-related compounds. This research provides insights into microbial strategies for removing persistent herbicides (Li et al., 2016).
Organic Synthesis and Medicinal Chemistry
The synthesis and evaluation of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for anti-PAR4 (protease-activated receptor 4) activity showcase the medicinal chemistry applications of Ethyl 3-chloro-5-(chlorosulfonyl)benzoate-related compounds. These studies contribute to the development of novel antiplatelet agents (Chen et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-chloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEZEBLIQMOCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)




![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)



amine](/img/structure/B1517902.png)


